Rhodirubin A

Antimicrobial Resistance Gram-Positive Infection Models Mycobacterial Therapeutics

Rhodirubin A (CAS 64253-73-2) is an anthracycline glycoside antibiotic produced by fermentation of Streptomyces sp. ME 505-HE1 (ATCC 31273).

Molecular Formula C42H55NO16
Molecular Weight 829.9 g/mol
Cat. No. B15567374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodirubin A
Molecular FormulaC42H55NO16
Molecular Weight829.9 g/mol
Structural Identifiers
InChIInChI=1S/C42H55NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22-23,26-30,35,39-40,44-47,49,52H,8,11-12,14-16H2,1-7H3/t17-,18-,19+,22-,23+,26+,27+,28+,29+,30-,35+,39-,40-,42-/m1/s1
InChIKeyWGXOAYYFWFRVSV-DUFCRWRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Rhodirubin A Procurement Guide: Sourcing the Anthracycline Glycoside with Dual Antibacterial and Antitumor Activity


Rhodirubin A (CAS 64253-73-2) is an anthracycline glycoside antibiotic produced by fermentation of Streptomyces sp. ME 505-HE1 (ATCC 31273). Its molecular formula is C₄₂H₅₅NO₁₆, with a molecular weight of 829.88 g/mol. The structure features an ε-pyrromycinone aglycone core linked to a trisaccharide chain composed of rhodinosyl, 2-deoxyfucosyl, and rhodosaminyl residues [1]. This compound exhibits potent antimicrobial activity against Gram-positive bacteria and Mycobacterium species, while also demonstrating significant antitumor activity in murine leukemia models [2].

Rhodirubin A Substitution Risk: Why In-Class Anthracycline Analogs Cannot Guarantee the Same Antimicrobial and Antitumor Profile


Anthracycline glycosides exhibit profound structure-activity divergence driven by variations in both aglycone substitution patterns and saccharide chain composition [1]. While the core tetracyclic quinone structure is shared across the class, the specific trisaccharide moiety of Rhodirubin A—rhodinosyl-2-deoxyfucosyl-rhodosamine—is distinct from the sugar architectures of clinically utilized agents like doxorubicin (daunosamine) or aclacinomycin A (rhodosamine-2-deoxyfucose-cinerulose) [2]. These glycosidic differences critically modulate DNA intercalation affinity, topoisomerase II inhibition kinetics, and cellular uptake/efflux transporter recognition, resulting in non-interchangeable potency spectra and toxicity profiles [1]. The quantitative evidence presented below confirms that substituting Rhodirubin A with a structurally similar analog—even its congener Rhodirubin B—yields measurably different outcomes in both antimicrobial and antitumor assays, necessitating compound-specific validation in any research or development workflow.

Rhodirubin A Quantitative Differentiation: Validated Potency Metrics Versus Rhodirubin B and Anthracycline Benchmarks


Head-to-Head Antimicrobial Potency: Rhodirubin A Demonstrates Superior Gram-Positive Activity Relative to Rhodirubin B

In a direct comparative broth dilution assay, Rhodirubin A exhibited lower minimum inhibitory concentrations (MICs) than Rhodirubin B against several clinically relevant Gram-positive strains. Specifically, against Staphylococcus aureus Smith, Rhodirubin A demonstrated an MIC of 0.4 mcg/mL, whereas Rhodirubin B required 0.78 mcg/mL—a nearly 2-fold difference in potency [1]. Against Bacillus cereus ATCC 9634, Rhodirubin A (MIC 0.2 mcg/mL) was twice as potent as Rhodirubin B (MIC 0.4 mcg/mL). Notably, for Mycobacterium smegmatis ATCC 607, Rhodirubin A (MIC 6.25 mcg/mL) showed approximately half the potency of Rhodirubin B (MIC 3.1 mcg/mL), indicating a differential spectrum of activity across bacterial genera [1].

Antimicrobial Resistance Gram-Positive Infection Models Mycobacterial Therapeutics

In Vivo Antitumor Efficacy: Rhodirubin A Achieves Maximal Survival Benefit at a Lower Optimal Dose Than Rhodirubin B

In the murine L1210 leukemia model, both Rhodirubin A and Rhodirubin B prolonged survival relative to saline controls. However, the dose-response relationships diverged significantly. Rhodirubin A achieved its maximal T/C (treated/control survival time) value of 195% at a dose of 5 mg/kg/day, whereas Rhodirubin B required a lower dose of 2.5 mg/kg/day to reach its peak T/C of 215% [1]. This indicates that Rhodirubin A exhibits a higher optimal therapeutic dose, which may translate to a different therapeutic window and dosing flexibility compared to its congener. At the 5 mg/kg/day dose, Rhodirubin A (T/C 195%) outperformed Rhodirubin B (T/C 179%) by approximately 9% relative survival prolongation [1].

Experimental Oncology Leukemia L1210 Model Anthracycline Chemotherapy

Acute Toxicity Comparison: Rhodirubin A Exhibits a Narrower LD₅₀ Range with Potential Implications for Therapeutic Index

Intraperitoneal acute toxicity testing in mice revealed that Rhodirubin A has an LD₅₀ range of 7.5–10 mg/kg, whereas Rhodirubin B exhibits a slightly higher and broader LD₅₀ range of 10–12.5 mg/kg [1]. While both compounds display comparable toxicity on a mg/kg basis, the narrower range for Rhodirubin A may indicate more predictable inter-individual toxicokinetics. When considered alongside the antitumor efficacy data, the therapeutic index (LD₅₀ / optimal antitumor dose) can be approximated: for Rhodirubin A, ~1.5–2.0 (7.5–10 / 5); for Rhodirubin B, ~4.0–5.0 (10–12.5 / 2.5) [1].

Preclinical Toxicology Anthracycline Safety In Vivo Pharmacology

Structural Differentiation: Unique Trisaccharide Moiety Distinguishes Rhodirubin A from Doxorubicin and Aclacinomycin A

Rhodirubin A possesses an ε-pyrromycinone aglycone conjugated to a trisaccharide chain of rhodinosyl-2-deoxyfucosyl-rhodosamine [1]. This sugar architecture contrasts sharply with doxorubicin (adriamycin), which contains a single daunosamine sugar, and aclacinomycin A, which features a rhodosamine-2-deoxyfucose-cinerulose trisaccharide [2]. The presence of rhodinose as the terminal sugar in Rhodirubin A, rather than cinerulose (as in aclacinomycin A) or the absence of a trisaccharide (as in doxorubicin), is known to influence DNA intercalation geometry, topoisomerase II poisoning efficiency, and susceptibility to P-glycoprotein-mediated efflux [1][2].

Anthracycline Structure-Activity Relationship Glycoside Chemistry Drug Design

Antimycobacterial Activity: Rhodirubin A Demonstrates Moderate Potency Against Mycobacterium smegmatis

In broth dilution assays against Mycobacterium smegmatis ATCC 607, Rhodirubin A exhibited an MIC of 6.25 mcg/mL, whereas Rhodirubin B showed greater potency with an MIC of 3.1 mcg/mL [1]. This represents a 2-fold difference in antimycobacterial activity, indicating that Rhodirubin A is less potent than its congener against this mycobacterial species. However, both compounds retain measurable activity, suggesting potential utility as lead scaffolds for antimycobacterial drug development [1].

Antimycobacterial Screening Tuberculosis Research Natural Product Antibiotics

Broad-Spectrum Gram-Positive Coverage: Rhodirubin A Matches or Exceeds Rhodirubin B Against Key Pathogens

Rhodirubin A demonstrated potent activity against a panel of Gram-positive bacteria, with MIC values ranging from 0.2 to 1.56 mcg/mL. Against Staphylococcus aureus FDA 209P, both Rhodirubin A and Rhodirubin B exhibited equivalent MICs of 1.56 mcg/mL. However, against Sarcina lutea ATCC 9341, Rhodirubin A (MIC 0.4 mcg/mL) was twice as potent as Rhodirubin B (MIC 0.78 mcg/mL). Against Micrococcus flavus, both compounds showed equivalent potency (MIC 0.2 mcg/mL) [1]. This profile confirms Rhodirubin A as a consistently potent anti-Gram-positive agent, with selective advantages over Rhodirubin B against certain staphylococcal and micrococcal strains.

Antibiotic Discovery Gram-Positive Pathogens MIC Profiling

Rhodirubin A Application Scenarios: Evidence-Based Use Cases in Antimicrobial and Antitumor Research


Gram-Positive Antibacterial Screening and Lead Optimization

Rhodirubin A is optimally deployed as a reference compound in antimicrobial susceptibility testing against Gram-positive pathogens, particularly Staphylococcus aureus, Bacillus cereus, and Sarcina lutea. Its MIC values, as low as 0.2 mcg/mL against B. cereus and Sarcina lutea [1], provide a benchmark for evaluating novel antibacterial agents. Procurement for this application is supported by the compound's superior potency relative to Rhodirubin B against multiple clinically relevant strains [1].

In Vivo Murine Leukemia L1210 Efficacy Studies

Rhodirubin A is appropriate for use in murine L1210 leukemia models to assess antitumor efficacy and dose-response relationships. The compound achieves maximal survival prolongation (T/C 195%) at a dose of 5 mg/kg/day administered intraperitoneally for 10 consecutive days [1]. This application leverages the compound's validated in vivo activity and the availability of direct comparative data against Rhodirubin B, enabling rigorous evaluation of structure-activity relationships [1].

Anthracycline Structure-Activity Relationship (SAR) Studies

Rhodirubin A serves as a key comparator in SAR investigations of anthracycline glycosides, owing to its unique trisaccharide composition (rhodinosyl-2-deoxyfucosyl-rhodosamine) attached to an ε-pyrromycinone aglycone [1]. This structural motif is distinct from the monosaccharide of doxorubicin and the trisaccharide of aclacinomycin A [2]. Procurement for SAR studies enables researchers to isolate the contribution of terminal rhodinose to DNA binding, topoisomerase inhibition, and cellular pharmacokinetics [1][2].

Preclinical Toxicology Profiling of Anthracycline Analogs

Rhodirubin A is suitable for inclusion in preclinical toxicology panels designed to evaluate anthracycline safety margins. Its acute LD₅₀ range of 7.5–10 mg/kg (i.p., mice) [1] provides a reference point for comparing the toxicity of novel analogs. The narrower LD₅₀ range, compared to Rhodirubin B, may facilitate more predictable toxicokinetic modeling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhodirubin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.